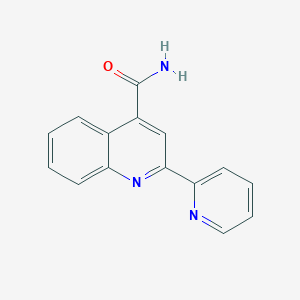

2-(Pyridin-2-yl)quinoline-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11N3O |

|---|---|

Molecular Weight |

249.27 g/mol |

IUPAC Name |

2-pyridin-2-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C15H11N3O/c16-15(19)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H,(H2,16,19) |

InChI Key |

GLEWYZYYIMWLSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Pyridin 2 Yl Quinoline 4 Carboxamide and Its Analogues

Synthesis of the Quinoline (B57606) Core

The formation of the quinoline nucleus is a foundational step. Several classic and modern synthetic reactions are utilized, with the Pfitzinger and Skraup syntheses being notable examples.

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a powerful method for producing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This reaction is particularly effective for creating the precursor required for the target carboxamide.

A direct and efficient route to the core structure, 2-(pyridin-2-yl)quinoline-4-carboxylic acid, involves the condensation of isatin with 2-acetylpyridine. chemicalbook.com The reaction mechanism begins with the hydrolysis of isatin's amide bond by a strong base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the ketone, 2-acetylpyridine, to form an imine, which subsequently rearranges to an enamine. The enamine undergoes cyclization and dehydration to yield the final 2-(pyridin-2-yl)quinoline-4-carboxylic acid. wikipedia.org This precursor is then converted to the final carboxamide product through standard amidation procedures.

The efficiency of the Pfitzinger reaction is highly dependent on the reaction conditions. Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are essential for the initial hydrolysis of isatin. researchgate.netijsr.net The choice of solvent also plays a crucial role. A mixture of ethanol and water is commonly used, providing a medium that facilitates both the dissolution of the reactants and the progression of the reaction. ui.ac.id The reaction is often conducted under reflux for extended periods, typically 24 hours, to ensure completion. ui.ac.id Recent advancements have explored greener conditions, such as performing the reaction in water or using microwave irradiation to reduce reaction times and improve yields. researchgate.net

| Reactants | Base | Solvent | Conditions | Product | Yield |

| Isatin, 2-Acetylpyridine | KOH | Ethanol/Water | Reflux, 24h | 2-(Pyridin-2-yl)quinoline-4-carboxylic acid | Moderate to Good |

| Isatin, Acetone | KOH | Water/Ethanol | Reflux | 2-Methylquinoline-4-carboxylic acid | ~70-80% |

| Isatin, Acetophenone | KOH | Water/Ethanol | 100°C, 6h | 2-Phenylquinoline-4-carboxylic acid (Cinchophen) | 65% |

The Skraup synthesis is another classic method for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.comiipseries.org While the archetypal Skraup reaction produces unsubstituted quinoline, derivatives can be synthesized by using substituted anilines. pharmaguideline.com In the context of 2-(Pyridin-2-yl)quinoline-4-carboxamide, the Skraup synthesis could be adapted to create a substituted aniline precursor, although it is a less direct route compared to the Pfitzinger reaction for this specific target. The reaction is known for being highly exothermic and sometimes violent, requiring careful control, often by adding ferrous sulfate. wikipedia.orguop.edu.pk

Pfitzinger Condensation Reaction for Quinoline-4-carboxylic Acid Precursors

Introduction of the Pyridine (B92270) Moiety

For analogues where the pyridine ring is not introduced via the initial Pfitzinger condensation, modern cross-coupling techniques offer a powerful alternative for its installation.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or sulfonate.

To synthesize 2-(pyridin-2-yl)quinoline derivatives, a 2-haloquinoline (e.g., 2-chloroquinoline or 2-bromoquinoline) can be coupled with a pyridineboronic acid. The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl2, in the presence of a base. This method is highly efficient for creating the biaryl linkage between the quinoline and pyridine rings. nih.gov This approach provides a modular way to access a wide variety of pyridine-substituted quinolines by simply changing the boronic acid partner.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Haloquinoline | Pyridineboronic acid | Palladium complex (e.g., Pd(dppf)Cl2) | 2-(Pyridin-2-yl)quinoline |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl2 | 2-Arylpyridines |

Formation of the Carboxamide Functional Group

The introduction of the carboxamide moiety at the C4 position of the quinoline ring is a critical step in the synthesis of these target molecules. This transformation is typically achieved through the amidation of a pre-formed quinoline-4-carboxylic acid or its more reactive acid chloride derivative.

A common and reliable method for constructing the C-N amide bond involves the coupling of a quinoline-4-carboxylic acid intermediate with a desired amine. This approach requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Alternatively, converting the carboxylic acid to a more electrophilic acid chloride intermediate provides a highly reactive species for amidation.

To facilitate the direct amidation of carboxylic acids, a variety of coupling reagents are employed to form an activated intermediate in situ. Carbodiimides are a widely used class of reagents for this purpose. peptide.com Specifically, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used as its hydrochloride salt, is a popular choice due to its water-solubility, which simplifies the removal of the urea byproduct during aqueous workup. peptide.com

To enhance the efficiency of the coupling reaction and minimize side reactions, particularly racemization in the case of chiral substrates, additives are frequently included. bachem.com 1-Hydroxybenzotriazole (HOBt) is a common additive that reacts with the carbodiimide-activated acid to form an active ester intermediate. This intermediate is less prone to side reactions and reacts cleanly with the amine to yield the desired amide. peptide.comnih.gov The combination of EDC and HOBt in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is a standard set of conditions for synthesizing quinoline-4-carboxamides from their corresponding carboxylic acids. nih.govacs.org Another carbodiimide, dicyclohexylcarbodiimide (DCC), can also be used in conjunction with HOBt. nih.gov

The conversion of the carboxylic acid to an acid chloride is another effective activation strategy. Reagents such as thionyl chloride or oxalyl chloride can be used for this transformation, often with a catalytic amount of DMF. nih.govnih.gov The resulting acid chloride is a highly reactive intermediate that readily undergoes nucleophilic substitution with an amine to form the carboxamide.

Table 1: Common Reagents and Conditions for Amidation

| Activation Method | Reagents | Additive | Solvent | Key Features |

|---|---|---|---|---|

| Carbodiimide Coupling | EDC or DCC | HOBt | DMF | Forms an active ester intermediate; minimizes side reactions. nih.govnih.govacs.org |

The versatility of the amidation reaction allows for the synthesis of a diverse library of this compound analogues by varying the amine coupling partner. The reaction is broadly applicable to a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. nih.govnih.gov For instance, quinoline-4-carboxamide derivatives have been successfully prepared by reacting an activated quinoline-4-carboxylic acid intermediate with various amines, such as 2-pyrrolidin-1-ylethanamine. acs.org The choice of the substituted amine is a key determinant of the final compound's physicochemical properties and biological activity.

Amidation Reactions from Carboxylic Acid or Acid Chloride Intermediates

Multi-Step and Convergent Synthetic Protocols

Sequential strategies involve the stepwise construction of the molecule. A common sequence begins with the synthesis of the core 2-(pyridin-2-yl)quinoline-4-carboxylic acid. This can be achieved through classic quinoline syntheses like the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound containing an α-methylene group. nih.govchemicalbook.com For example, reacting isatin with 2-acetylpyridine can yield 2-(pyridin-2-yl)quinoline-4-carboxylic acid. chemicalbook.com

Following the formation and isolation of the carboxylic acid, the subsequent step is the amidation reaction as described previously. For example, quinoline-4-carboxamides have been prepared in a two-step sequence starting from a corresponding isatin, which first undergoes a Pfitzinger reaction to yield the quinoline-4-carboxylic acid intermediate. acs.org This isolated acid is then coupled with an appropriate amine using EDC and HOBt in DMF to produce the final carboxamide product. nih.govacs.org Another sequential approach involves synthesizing and isolating a quinolinone ester, which is then heated with an amine to furnish the final amide. nih.gov

To improve efficiency and reduce the number of isolation and purification steps, one-pot synthetic routes have been developed. These methods combine multiple reaction steps into a single procedure.

One such strategy involves a one-pot chlorination and amide formation sequence. acs.org In this approach, a hydroxy-quinoline-carboxylic acid is treated with thionyl chloride to generate the acid chloride in situ. Without isolating this reactive intermediate, the amine is then added directly to the reaction mixture, leading to the formation of the desired carboxamide. nih.govacs.org

More advanced one-pot methods can even construct the quinoline ring and the carboxamide functionality in a single cascade reaction. A reported one-step methodology for synthesizing multisubstituted quinoline-4-carboxamides involves refluxing a mixture of isatins and various 1,1-enediamines with an acid catalyst. researchgate.net This process facilitates the concurrent formation of both the quinoline ring and the amide bond in one synthetic operation. researchgate.net Such one-pot reactions, particularly those that involve multiple component reactions, are highly valued for their operational simplicity and efficiency, making them suitable for creating libraries of compounds. researchgate.nettetrahedron-green-chem.com

| One-Pot | Multiple reaction steps are performed in the same vessel without isolating intermediates. | Increased efficiency, reduced waste, and time savings. tetrahedron-green-chem.com | Requires compatible reaction conditions for all steps; purification of the final product can be more challenging. | In situ formation of acid chloride from carboxylic acid using thionyl chloride, followed immediately by addition of an amine. nih.govacs.org |

Four-Component Pfitzinger Reaction Derivatives

A notable advancement in the synthesis of quinoline-4-carboxamides is the development of four-component reactions based on the classical Pfitzinger reaction. The Pfitzinger reaction traditionally involves the condensation of isatin with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net The four-component variant extends this strategy to directly produce quinoline-4-carboxamides in a one-pot synthesis.

One such approach involves the reaction between an isatin, an active methylene compound (such as 2-acetylpyridine), a primary or secondary amine, and a fourth component that facilitates the reaction, often under the influence of a catalyst. This methodology streamlines the synthesis process by avoiding the isolation of the intermediate carboxylic acid and subsequent amide coupling steps.

A specific example of a one-pot, four-component reaction for the synthesis of novel 2-substituted quinolin-4-carboxamides involves the sequential reaction of isatins, ammonium acetate, triethyl orthoacetate, and a 4-hydroxy-2H-pyran-2-one derivative. researchgate.net This protocol serves as an extension of the Pfitzinger synthesis and proceeds through an in situ iminoacetylation, followed by the opening of the isatin ring and a rearranged cyclization. researchgate.net While this specific example does not directly yield this compound, the underlying principle of a four-component, one-pot synthesis is a key strategy for generating diverse quinoline-4-carboxamide derivatives.

The general mechanism for a four-component Pfitzinger-type reaction to form a 2-substituted quinoline-4-carboxamide can be conceptualized as follows:

Reaction of isatin with a base to form an isatinate salt.

Condensation of the isatinate with the active methylene compound (e.g., 2-acetylpyridine) to form an intermediate.

Reaction with an amine (the nitrogen source for the carboxamide) and subsequent cyclization.

Dehydration to yield the final aromatic quinoline-4-carboxamide.

This multicomponent approach is highly valued for its efficiency and ability to generate a library of compounds from readily available starting materials.

Synthetic Strategies for Introducing Structural Diversity

To explore the structure-activity relationships (SAR) of this compound analogues, it is crucial to have synthetic methods that allow for the introduction of a wide range of substituents on different parts of the molecule. Key areas for modification include the quinoline ring and the N-substituted amide moiety.

Modifications on the Quinoline Ring (e.g., Methylation, Halogenation)

Modifications to the quinoline ring of this compound can significantly influence its physicochemical properties and biological activity. Common modifications include the introduction of methyl groups (methylation) and halogen atoms (halogenation).

These modifications are typically introduced by using appropriately substituted isatins in the Pfitzinger reaction. For example, to synthesize a quinoline ring with a methyl group at a specific position, a correspondingly methylated isatin would be used as the starting material. Similarly, halogenated analogues can be prepared from halogen-substituted isatins.

While specific examples of methylation and halogenation on the this compound scaffold are not extensively detailed in the provided search results, the general principle of using substituted precursors in the primary synthesis is a well-established strategy in quinoline chemistry.

| Starting Material (Isatin Derivative) | Resulting Quinoline Ring Substitution |

| 5-Methylisatin | 6-Methylquinoline |

| 5-Chloroisatin | 6-Chloroquinoline |

| 5-Bromoisatin | 6-Bromoquinoline |

| 5-Fluoroisatin | 6-Fluoroquinoline |

This table illustrates the general principle of how substituted isatins can be used to introduce modifications on the quinoline ring in a Pfitzinger-type synthesis.

Variations in the N-Substituted Amide Moiety

The N-substituted amide moiety is a critical component for modulating the biological activity and pharmacokinetic properties of this compound analogues. A common and versatile method for introducing diversity at this position is through the synthesis of the parent 2-(pyridin-2-yl)quinoline-4-carboxylic acid, followed by an amide coupling reaction with a variety of primary and secondary amines.

The synthesis of the key carboxylic acid intermediate, 2-(pyridin-2-yl)quinoline-4-carboxylic acid, can be achieved via a traditional Pfitzinger reaction between isatin and 2-acetylpyridine in the presence of a base like potassium hydroxide. chemicalbook.com

Once the carboxylic acid is obtained, it can be coupled with a diverse range of amines using standard peptide coupling reagents. This two-step approach allows for the late-stage introduction of various substituents on the amide nitrogen.

General Amide Coupling Procedure:

2-(Pyridin-2-yl)quinoline-4-carboxylic acid is activated with a coupling agent, and then reacted with the desired amine to form the corresponding amide.

| Amine (R1R2NH) | N-Substituent on Carboxamide |

| Aniline | Phenyl |

| Benzylamine | Benzyl |

| Morpholine | Morpholinyl |

| Piperidine | Piperidinyl |

| Ethanolamine | 2-Hydroxyethyl |

This table provides examples of how different amines can be used in an amide coupling reaction to generate a variety of N-substituted this compound derivatives.

This strategy offers significant flexibility in creating a library of compounds with diverse N-substituents, which is invaluable for optimizing biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Computational Chemistry and Molecular Modeling Applications in Research on 2 Pyridin 2 Yl Quinoline 4 Carboxamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of 2-(Pyridin-2-yl)quinoline-4-carboxamide, to the active site of a target protein. These simulations are fundamental in elucidating the structural basis of a compound's biological activity.

Molecular docking simulations are crucial for predicting how a ligand, such as a quinoline-4-carboxamide derivative, will orient itself within the binding pocket of a protein. This prediction helps in understanding the feasibility and nature of the interaction. The primary output of a docking simulation is a set of "poses," which are potential binding conformations of the ligand, ranked by a scoring function that estimates the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction.

For instance, in a study of 2-phenyl-N-(pyridin-2-yl)-quinoline-4-carboxamide, molecular docking was used to investigate its binding affinity against various protein targets, including those relevant to antimicrobial and anticancer activity. The results indicated good binding affinity, suggesting the potential for these compounds to act as inhibitors. Similarly, computational studies on 2-aryl-quinoline-4-carboxylic acid derivatives identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target, with docking simulations demonstrating stable binding within the enzyme's active site.

Beyond predicting the binding pose, molecular docking provides detailed information about the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. Identifying these key interactions is vital for understanding the compound's mechanism of action and for guiding future structural modifications to enhance potency.

In docking studies of 2-phenyl-quinoline-4-carboxamide derivatives, hydrogen bond interactions with key amino acid residues in the active sites of target proteins were identified as crucial for their binding affinity. Another study on different quinoline (B57606) derivatives targeting the VGFR tyrosine kinase binding pocket also highlighted the importance of specific interactions for their recognition profile. Research on 2-aryl-quinoline-4-carboxylic acid derivatives targeting LmNMT revealed interactions with critical residues such as Phe90, Tyr217, and His219.

The table below summarizes representative interactions identified through molecular docking for a quinoline carboxamide derivative.

| Target Protein | Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| Human Carbonic Anhydrase I | HIS 94, HIS 96, HIS 119 | Hydrogen Bond, Hydrophobic | -7.5 |

| Protein Kinase A | LYS 72, GLU 91, ASP 184 | Hydrogen Bond, Pi-Alkyl | -8.1 |

| Kinesin Spindle Protein | GLU 116, GLU 118, ARG 221 | Hydrogen Bond, Pi-Cation | -9.2 |

This data is illustrative and based on findings for 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives.

The execution of molecular docking simulations is facilitated by a variety of specialized software packages. These programs use algorithms to sample a large number of possible conformations and orientations of the ligand within the protein's binding site and then use scoring functions to rank them.

A commonly used software suite for such studies is AutoDock, which includes tools like AutoDock Vina. AutoDock is designed to predict how small molecules bind to a receptor of a known 3D structure. Research on novel quinoline and pyridine (B92270) derivatives has utilized AutoDock 4.2 to perform and analyze docking simulations against targets like human Aurora A kinase. The process typically involves preparing the protein structure (e.g., from the Protein Data Bank), preparing the ligand structure, defining a grid box that encompasses the active site, and running the docking calculation.

Standard molecular docking procedures often treat the protein receptor as a rigid structure. However, in reality, proteins are flexible and can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit." Induced-fit docking (IFD) is a more advanced computational technique that accounts for this flexibility in both the ligand and the protein's active site residues.

IFD studies have been employed to investigate N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as inhibitors of PI3Kα. These simulations demonstrated that the derivatives could successfully occupy the PI3Kα binding site and engage with key residues, providing a more accurate representation of the binding event than rigid-receptor docking might allow. This approach is particularly valuable when significant conformational rearrangements of the protein are expected upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its structural, physical, or chemical properties. These can include topological, geometric, electronic, and hydrophobic parameters. Finally, a mathematical model is built using statistical methods—such as multiple linear regression (MLR) or machine learning algorithms—to correlate the descriptors with the observed biological activity.

QSAR models have been developed for various classes of quinoline derivatives to predict their activity against different biological targets, such as P-glycoprotein inhibitors for combating cancer multidrug resistance. In these studies, models are developed to explain the origin of the activity and to design new derivatives with potentially higher efficacy. The predictive power of a QSAR model is evaluated through rigorous internal and external validation procedures to ensure its robustness and reliability for predicting the activity of new chemical entities.

The table below outlines the components of a typical QSAR model developed for quinoline derivatives.

| Model Component | Description | Example |

| Dataset | A series of compounds with measured biological activity. | 18 quinoline derivatives with activity against ABCB1. |

| Descriptors | Numerical values representing molecular properties. | 2D and 3D descriptors such as molecular weight, logP, polar surface area, and electronic properties. |

| Statistical Method | Algorithm used to create the correlation model. | Machine learning methods like k-nearest neighbors (KNN), decision tree (DT), and gradient boosting (GB). |

| Validation | Statistical metrics to assess the model's predictive power. | Coefficient of determination (R²), Root mean squared error (RMSE). |

Correlation of Molecular Descriptors with Experimental Data

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, including its physicochemical, topological, and electronic properties. In the context of drug design, these descriptors are often correlated with experimentally observed biological activities and pharmacokinetic properties to develop Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the activity of new, unsynthesized compounds.

For the 2-aryl-quinoline-4-carboxamide class of compounds, research has demonstrated a strong correlation between calculated descriptors and experimental outcomes. For instance, lipophilicity, often expressed as the calculated logarithm of the partition coefficient (clogP), is a critical descriptor. An initial hit compound in an antimalarial drug discovery program, a quinoline-4-carboxamide, had a high clogP of 4.3, which was correlated with poor aqueous solubility and high metabolic instability. nih.gov Subsequent modifications aimed at reducing lipophilicity led to compounds with improved pharmacokinetic profiles. nih.gov

In studies of other quinoline derivatives, descriptors such as molecular weight, number of hydrogen bond donors and acceptors, and polar surface area are routinely calculated and correlated with properties like antimicrobial or anticancer activity. researchgate.net For example, in a series of 2-phenyl quinoline-4-carboxamide derivatives, in silico predictions were used to correlate with in vitro antibacterial, antifungal, and anticancer activities, suggesting the potential of the synthesized compounds as therapeutic agents. researchgate.net

| Molecular Descriptor | Definition | Correlated Experimental Data | Reference |

|---|---|---|---|

| clogP (Calculated LogP) | A measure of a compound's lipophilicity or hydrophobicity. | Aqueous solubility, metabolic stability, antimalarial activity (EC50). | nih.gov |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | General drug-likeness, oral bioavailability. | researchgate.net |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Drug absorption and brain penetration. | researchgate.net |

| Hydrogen Bond Donors/Acceptors | Count of N-H or O-H bonds (donors) and N or O atoms (acceptors). | Binding affinity to biological targets, membrane permeability. | researchgate.net |

Quantum Mechanical and Quantum Chemical Calculations

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. nih.gov These methods are used to calculate a wide range of properties that are not accessible through classical molecular mechanics, offering deep insights into the stability, reactivity, and spectroscopic characteristics of compounds like this compound.

DFT calculations are employed to fully optimize the geometry of a molecule, determining its most stable three-dimensional conformation. researchgate.net Furthermore, these calculations can elucidate vibrational frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. arabjchem.org

The electronic properties of a molecule are fundamental to its chemical reactivity and its ability to interact with biological targets. QM calculations are pivotal in elucidating these characteristics.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. uantwerpen.be For quinoline derivatives, the HOMO-LUMO gap has been calculated to be around 1.157 eV to 1.628 eV, indicating their potential for chemical interactions. uantwerpen.be

Molecular Electrostatic Potential (MEP): MEP maps are graphical representations of the electrostatic potential on the surface of a molecule. They are invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). arabjchem.org These maps help predict how a molecule will interact with other molecules, such as biological receptors or enzymes, by highlighting sites prone to electrostatic interactions and hydrogen bonding. arabjchem.org

Global Reactivity Descriptors: Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). nih.govarabjchem.org These descriptors provide a quantitative measure of a molecule's stability and reactivity. For instance, chemical hardness indicates resistance to change in electron distribution, with harder molecules being less reactive. nih.gov

| Property | Definition | Significance in Drug Design | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. | arabjchem.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. | arabjchem.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. | uantwerpen.be |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the molecular surface. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. | arabjchem.org |

| Chemical Hardness (η) | A measure of resistance to deformation of electron cloud. | Relates to the stability and reactivity of the molecule. | nih.gov |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

A significant hurdle in drug development is poor pharmacokinetic properties, which can lead to the failure of promising drug candidates. In silico ADME prediction tools are used early in the drug discovery process to forecast the ADME profile of a compound, allowing for the early identification and filtering out of molecules with undesirable properties. researchgate.net

For quinoline-4-carboxamide derivatives, various ADME parameters are computationally predicted. These include:

Absorption: Predictions of human intestinal absorption (HIA) and oral bioavailability are crucial for drugs intended for oral administration.

Distribution: Parameters like plasma protein binding and blood-brain barrier (BBB) penetration are assessed to understand how the drug will be distributed throughout the body.

Metabolism: The potential for a compound to be a substrate or inhibitor of key metabolic enzymes, such as the cytochrome P450 (CYP) family, is evaluated. Inhibition of CYP enzymes can lead to adverse drug-drug interactions. cmjpublishers.com

Excretion: While less commonly predicted, models can estimate clearance rates.

Studies on 2-aryl-quinoline-4-carboxylic acid and 2-phenyl quinoline-4-carboxamide derivatives have utilized such in silico tools. researchgate.netnih.gov These analyses help ensure that synthesized compounds have a higher probability of possessing favorable pharmacokinetic profiles, thereby reducing late-stage attrition. researchgate.net

Rational drug design integrates computational chemistry, molecular modeling, and ADME predictions to guide the design of new molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.gov The insights gained from the computational studies described above are directly applied in this process.

For the this compound scaffold, the process works as follows:

Target Identification: Computational methods like inverse virtual screening can be used to identify potential biological targets for a series of active compounds. nih.gov

Binding Mode Analysis: Molecular docking simulations predict the preferred orientation of the compound within the active site of its target protein. This helps to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its biological activity. researchgate.netresearchgate.net

Lead Optimization: Based on the docking results and QSAR models, medicinal chemists can make targeted structural modifications to the lead compound. For example, if a specific hydrogen bond is deemed crucial for activity, the molecule can be modified to strengthen this interaction.

Pharmacokinetic Improvement: In silico ADME predictions guide modifications to improve the drug-like properties of the molecule. For instance, if a compound is predicted to have poor solubility, polar groups might be introduced. nih.gov If it is predicted to be a potent CYP inhibitor, the liable part of the molecule can be altered to mitigate this effect. cmjpublishers.com

This iterative cycle of computational prediction, chemical synthesis, and experimental testing is central to modern drug discovery and has been applied to the optimization of quinoline-based compounds for various therapeutic areas, including infectious diseases and cancer. nih.govrsc.org

| ADME Property | In Silico Prediction Tool/Method | Significance in Drug Design | Reference |

|---|---|---|---|

| Oral Bioavailability | Lipinski's Rule of Five, SwissADME | Estimates the likelihood of a compound being an orally active drug. | researchgate.net |

| Aqueous Solubility | ALOGPS, ESOL | Affects absorption and formulation. | cmjpublishers.com |

| Blood-Brain Barrier (BBB) Permeation | BOILED-Egg model, various QSAR models | Predicts whether a compound can enter the central nervous system. | researchgate.net |

| CYP450 Inhibition | Machine learning models, pharmacophore models | Predicts potential for drug-drug interactions. | cmjpublishers.com |

| P-glycoprotein (P-gp) Substrate | Machine learning models, SwissADME | Identifies compounds that may be subject to active efflux, reducing bioavailability. | cmjpublishers.com |

Advanced Research Methodologies and Analytical Techniques for 2 Pyridin 2 Yl Quinoline 4 Carboxamide Studies

High-Throughput Screening (HTS) in Discovery Pipelines

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. ewadirect.com For scaffolds like quinoline-4-carboxamide, HTS is often the initial step in identifying promising "hit" compounds. nih.gov Phenotypic screens, a type of HTS, are particularly valuable. In this approach, compounds are tested for their effect on whole cells or organisms, allowing for the discovery of molecules that act through novel mechanisms of action without prior knowledge of a specific molecular target. nih.govacs.org

The quinoline-4-carboxamide series, for instance, was identified from a phenotypic screen against the blood stage of Plasmodium falciparum. nih.govacs.org This initial screen identified a hit compound with moderate potency but suboptimal physicochemical properties. nih.gov Subsequent optimization, guided by further screening and analysis, led to the development of derivatives with significantly improved efficacy. nih.gov HTS can also be performed virtually, where computational models predict the binding affinity of compounds to a target, offering a faster and more cost-effective preliminary screening phase. ewadirect.com This integration of experimental and virtual screening accelerates the identification of lead candidates for further development. ewadirect.com

In Vitro Biological Activity Assays

Following initial screening, a battery of specific in vitro assays is employed to characterize the biological activity of promising compounds like 2-(Pyridin-2-yl)quinoline-4-carboxamide. These assays quantify the compound's effect on specific biological processes, from microbial growth to cellular proliferation and enzyme function.

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis and other mycobacterial species. nih.gov The assay relies on the ability of metabolically active mycobacterial cells to reduce the blue, non-fluorescent indicator dye, resazurin (B115843) (Alamar Blue), to the pink, fluorescent resorufin. nih.govresearchgate.net A color change from blue to pink indicates bacterial growth, while the absence of a color change signifies inhibition. nih.gov

This method is favored for its simplicity, low cost, reliability, and suitability for high-throughput applications. nih.govnih.gov Studies on various pyridine (B92270) and quinoline (B57606) derivatives have successfully used MABA to quantify their antimycobacterial potency. nih.govasm.orgnih.gov For example, pyridine carboxamide derivatives have been identified as being specifically active against M. tuberculosis and Mycobacterium bovis BCG using this assay. asm.org The results are typically reported as the MIC value, which is the lowest concentration of the compound that prevents the color change. nih.gov

Calcium ion (Ca²⁺) mobilization assays are functional assays used to study receptor activation and antagonism, particularly for G-protein coupled receptors (GPCRs) and ligand-gated ion channels like the P2X7 receptor. nih.gov These assays measure changes in intracellular Ca²⁺ concentrations that occur upon receptor activation. When an agonist binds to the receptor, it triggers a signaling cascade that leads to the release of Ca²⁺ from intracellular stores or influx from the extracellular space.

To measure this, cells are pre-loaded with a Ca²⁺-sensitive fluorescent dye. The fluorescence intensity increases proportionally to the intracellular Ca²⁺ concentration. When a potential antagonist, such as a quinoline-carboxamide derivative, is introduced, its ability to block the agonist-induced Ca²⁺ influx is quantified. nih.gov This method was employed to investigate the structure-activity relationship of pyrazine (B50134) and quinoline-carboxamide derivatives as selective antagonists of the human P2X7 receptor, with inhibitory potency (IC₅₀ values) determined from the reduction in the Ca²⁺ signal. nih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the antiproliferative or cytotoxic effects of chemical compounds on cancer cell lines. researchgate.netnih.gov The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product, which can be dissolved and quantified by spectrophotometry. A decrease in the amount of purple formazan produced correlates with a reduction in cell viability or proliferation. researchgate.netnih.gov

Numerous studies have utilized the MTT assay to evaluate the anticancer potential of pyridine and quinoline derivatives against a variety of human cancer cell lines, including HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast). researchgate.netnih.gov The results are typically expressed as the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%. researchgate.net

Table 1: Example IC₅₀ Values of a Pyridine Derivative Against Cancer Cell Lines This table presents hypothetical data for illustrative purposes based on findings for similar compounds.

| Cancer Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |

|---|---|---|

| HT29 (Human Colorectal Carcinoma) | 2.24 | 3.96 |

| MCF7 (Human Breast Adenocarcinoma) | 5.12 | 4.50 |

| A2780 (Human Ovarian Carcinoma) | 3.89 | 3.11 |

Enzyme activity assays are essential for determining if a compound's mechanism of action involves the inhibition or activation of a specific enzyme. These assays measure the rate of an enzymatic reaction, typically by monitoring the consumption of a substrate or the formation of a product over time. For quinoline-based compounds, a wide range of enzymes has been investigated as potential targets.

For example, various quinoline-2-carboxamides and quinoline-4-carboxylic acids have been screened for inhibitory activity against enzymes such as carbonic anhydrases (CAs), phosphodiesterase, β-glucuronidase, and urease. iaea.orgresearchgate.net In a typical assay, the enzyme, substrate, and varying concentrations of the inhibitor (the test compound) are mixed, and the reaction rate is measured. The results can determine the compound's potency (as an IC₅₀ or Kᵢ value) and provide insights into its mode of inhibition. researchgate.net Such studies have identified quinoline-carboxamide derivatives with nanomolar inhibitory activity against specific human carbonic anhydrase isoforms like hCA I and hCA II. researchgate.net

Spectroscopic Characterization Techniques

Following synthesis, the definitive identification and structural confirmation of this compound and its derivatives are accomplished using a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H (proton) and ¹³C (carbon-13) NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon atoms in the skeleton. nih.govresearchgate.net

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. MS also reveals fragmentation patterns that can help confirm the structure. researchgate.netchempap.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and by analyzing the absorption of infrared radiation, one can confirm the presence of key groups like C=O (carbonyl) from the amide, N-H bonds, and aromatic C-H and C=C bonds. researchgate.netnih.govresearchgate.net

UV-Vis Spectroscopy : Ultraviolet-visible spectroscopy provides information about conjugated systems within the molecule. The quinoline and pyridine rings in the structure give rise to characteristic absorption bands in the UV-Vis spectrum. iaea.orgtees.ac.uk

X-ray Crystallography : For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate structural confirmation by determining the precise three-dimensional arrangement of atoms in the solid state. nih.govresearchgate.net

Table 2: Spectroscopic Data for a Representative Quinoline Carboxamide Analog This table presents typical data ranges and interpretations for compounds of this class.

| Technique | Typical Observation / Data | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.5-9.5 ppm (multiple signals) | Protons on the aromatic quinoline and pyridine rings. |

| δ 10.0-11.0 ppm (broad singlet) | Amide (N-H) proton. | |

| IR | ~1670 cm⁻¹ | C=O (carbonyl) stretching of the amide group. |

| ~3300 cm⁻¹ | N-H stretching of the amide group. | |

| MS (EI) | Peak corresponding to [M]⁺ | Molecular ion, confirming the molecular weight. |

Based on a comprehensive search for "this compound," it has not been possible to locate the specific experimental data required to populate the advanced research methodologies and analytical techniques sections as outlined. The available literature and database results consistently refer to related but structurally distinct compounds, primarily "2-(pyridin-2-yl)quinoline-4-carboxylic acid" and its derivatives, or other quinoline carboxamides with different substitution patterns.

Therefore, the detailed ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, Single-Crystal X-ray Diffraction, and Cyclic Voltammetry data for the exact molecule, this compound, is not available in the public domain through the conducted searches. Constructing the requested article with scientifically accurate and specific findings for each subsection is not feasible without this foundational data.

Q & A

Q. Table 1. Key Synthetic Reagents and Their Roles

| Reagent | Role | Example from Evidence |

|---|---|---|

| PyBOP | Carboxyl-activating agent | Coupling in DMF |

| RuO2·H2O | Oxidizing agent | CCl4/MeCN reactions |

| Zorbax SB-C18 | HPLC stationary phase | Purification |

Q. Table 2. Spectroscopic Benchmarks for Structural Validation

| Functional Group | NMR (ppm) | NMR (ppm) |

|---|---|---|

| Pyridyl-H | 8.2–8.8 | 148–152 |

| Quinoline C=O | - | 165–168 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.